2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 379236-29-0
Cat. No.: VC21425092
Molecular Formula: C26H18F3N3O3S2
Molecular Weight: 541.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379236-29-0 |
|---|---|
| Molecular Formula | C26H18F3N3O3S2 |
| Molecular Weight | 541.6g/mol |
| IUPAC Name | 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C26H18F3N3O3S2/c1-15-11-12-20(35-15)17-13-36-23-22(17)24(34)32(16-7-3-2-4-8-16)25(31-23)37-14-21(33)30-19-10-6-5-9-18(19)26(27,28)29/h2-13H,14H2,1H3,(H,30,33) |
| Standard InChI Key | CEWDAVIMIMQDOC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5 |
Introduction
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core, a furan moiety, and a trifluoromethyl-substituted phenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. The presence of multiple functional groups, including a sulfanyl group and a trifluoromethyl-substituted phenyl group, suggests a wide range of chemical transformations and biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. While specific synthesis protocols for this exact compound are not extensively documented, similar compounds often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure.
Future Research Directions
Future studies should focus on:
-
Molecular Docking Studies: To understand how the compound interacts with specific biological targets.
-
In Vitro and In Vivo Assays: To assess its efficacy and safety in biological systems.
-
Structure-Activity Relationship (SAR) Analysis: To optimize its chemical structure for improved biological activity.
By exploring these avenues, researchers can unlock the full potential of 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume